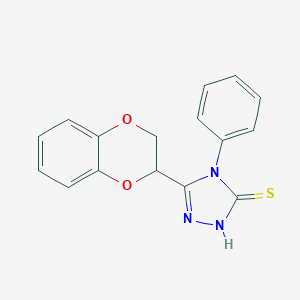
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of a benzodioxin ring, a phenyl group, and a triazole ring
准备方法
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin ring, followed by the introduction of the phenyl group and the triazole ring. The final step involves the formation of the thiol group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .
相似化合物的比较
Compared to other similar compounds, 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. Similar compounds include:
1,4-Benzodioxin derivatives: These compounds share the benzodioxin ring but differ in other functional groups.
Triazole derivatives: Compounds with the triazole ring but different substituents.
Phenyl-substituted compounds: Molecules with a phenyl group but different core structures.
This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications.
生物活性
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring and a thiol group. It can be synthesized through various chemical reactions involving 2,3-dihydro-1,4-benzodioxin and phenyl-substituted triazoles. The synthesis typically involves:
- Formation of the Triazole Ring : The reaction of 2,3-dihydro-1,4-benzodioxin with appropriate phenyl derivatives under acidic or basic conditions.
- Thiol Introduction : The incorporation of a thiol group through nucleophilic substitution reactions.
The molecular formula is C16H13N3O2S with a molecular weight of approximately 291.36 g/mol .
Enzyme Inhibition
Research indicates that triazole derivatives exhibit significant enzyme inhibitory activities. Specifically:
- Cholinesterase Inhibition : Compounds similar to this compound have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative disorders like Alzheimer's disease .
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Triazole Derivative | Acetylcholinesterase | Competitive | |
| Triazole Derivative | Carbonic Anhydrase | Non-competitive |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Preliminary studies suggest that it exhibits inhibitory effects against both types of bacteria, indicating its potential as an antimicrobial agent .
Antioxidant Properties
The antioxidant activity of triazole compounds has been highlighted in several studies. They are known to scavenge free radicals and reduce oxidative stress markers in various biological systems . This property is particularly beneficial in preventing cellular damage associated with chronic diseases.
Case Study 1: Anti-Alzheimer's Activity
In a study focused on the anti-Alzheimer's potential of triazole derivatives, including our compound of interest, it was found that these compounds significantly inhibited AChE activity in vitro. The results indicated a dose-dependent response with effective concentrations leading to substantial reductions in AChE levels .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
属性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c22-16-18-17-15(19(16)11-6-2-1-3-7-11)14-10-20-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPIZVRBKFHAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NNC(=S)N3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














